molecular formula C24H19O4P B7888290 2-Biphenylyl diphenyl phosphate CAS No. 60893-79-0

2-Biphenylyl diphenyl phosphate

Cat. No.: B7888290
CAS No.: 60893-79-0
M. Wt: 402.4 g/mol
InChI Key: QARIOUOTENZTDH-UHFFFAOYSA-N
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Description

2-Biphenylyl diphenyl phosphate is an organic phosphate ester compound with the chemical formula C24H19O4P. It is known for its applications as a flame retardant and plasticizer. This compound is characterized by its biphenyl and diphenyl phosphate functional groups, making it a versatile chemical in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Biphenylyl diphenyl phosphate is typically synthesized through an esterification reaction. One common method involves the reaction of biphenyl-2-ol with diphenyl chlorophosphate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is facilitated by heating and stirring. The product is then purified through distillation and percolation through an alumina column to remove any residual impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Biphenylyl diphenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Biphenylyl diphenyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Biphenylyl diphenyl phosphate exerts its effects is primarily through its ability to act as a flame retardant. It works by promoting the formation of a char layer on the surface of materials, which acts as a barrier to heat and oxygen, thereby reducing flammability. The molecular targets and pathways involved include the interaction with polymer chains to enhance thermal stability .

Comparison with Similar Compounds

  • Diphenyl p-hydroxyphenyl phosphate
  • Diphenyl 2-biphenylyl phosphate
  • Phosphoric acid diphenyl 2-biphenylyl ester

Comparison: 2-Biphenylyl diphenyl phosphate is unique due to its specific biphenyl and diphenyl phosphate functional groups, which provide a balance of flame retardant and plasticizing properties. Compared to similar compounds, it offers enhanced thermal stability and compatibility with various polymers .

Properties

IUPAC Name

diphenyl (2-phenylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19O4P/c25-29(26-21-14-6-2-7-15-21,27-22-16-8-3-9-17-22)28-24-19-11-10-18-23(24)20-12-4-1-5-13-20/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARIOUOTENZTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051665
Record name Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4051665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132-29-6, 60893-79-0
Record name Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Biphenylyl diphenyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, (1,1'-biphenyl)yl diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060893790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Biphenylyl diphenyl phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2889
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Record name Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID4051665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BIPHENYLYL DIPHENYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCG9O0OJZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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